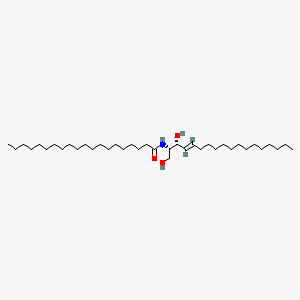
N-icosanoylsphingosine
説明
N-icosanoylsphingosine (N-ICS) is an important sphingolipid metabolite that is found in humans and other organisms. It is a key component of the sphingolipid metabolic pathway and plays a critical role in many cellular processes. N-ICS is synthesized from sphingosine and fatty acids, and is a major component of the sphingolipid metabolic pathway. It is involved in a variety of physiological processes, including cell signaling, cell growth, and apoptosis.
科学的研究の応用
Role in Cancer Biology and Therapy
Ceramide, a bioactive sphingolipid, has long been implicated in cancer. It can regulate the balance between elevated cell proliferation and reduced cell death, which are classic hallmarks of cancer . Ceramide turnover to downstream sphingolipids, such as sphingomyelin, hexosylceramides, sphingosine-1-phosphate, and ceramide-1-phosphate, is equally important in driving pro-tumorigenic phenotypes, such as proliferation, survival, migration, stemness, and therapy resistance .
Breast Cancer Therapy
In the context of breast cancer, ceramide synthesis and turnover are altered, and these changes offer potential strategies to improve breast cancer therapy . Ceramide nanoliposomes have inhibited cell proliferation and migration in TNBC cells .
Regulation of Mitophagy
Ceramide, a key regulatory sphingolipid, closely regulates the selective autophagy of mitochondria, or mitophagy . Mitophagy alterations have important implications for cancer cell proliferation, response to chemotherapeutics, and mitophagy-mediated cell death .
Role in Apoptosis
Ceramide is a sphingolipid that induces apoptosis . This process of programmed cell death is crucial in maintaining healthy cell populations and can be dysregulated in diseases like cancer .
Role in Drug Resistance
Sphingosine-1 phosphate, a sphingolipid that induces survival and chemotherapeutic resistance, is a downstream product of ceramide turnover . Understanding this pathway could lead to strategies to overcome drug resistance in cancer therapy .
Role in Type 1 Diabetes
A prospective study has revealed significant reductions in circulating very long chain ceramides (C20, C20:1, C22.1, C24, C26, C26:1) in type 1 diabetic patients that also associated with the development of nephropathy .
作用機序
Target of Action
N-Icosanoylsphingosine, also known as C20 Ceramide, primarily targets cellular structures and processes that regulate cell death, growth, and migration . It plays a crucial role in signal transduction pathways, particularly in apoptosis and inflammation .
Mode of Action
C20 Ceramide interacts with its targets by integrating into the cell membrane, increasing its rigidity, creating micro-domains (rafts and caveolae), and altering membrane permeability . These changes in the cell membrane structure and function are involved in cell signaling, leading to various cellular responses.
Biochemical Pathways
C20 Ceramide is a key intermediate in sphingolipid metabolism. It is synthesized by ceramide synthases through N-acylation of the sphingoid base . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramide .
Pharmacokinetics
Ceramides are known to play a structural role in cell membranes, which may influence their bioavailability .
Result of Action
The action of C20 Ceramide results in various molecular and cellular effects. It is involved in regulating cell death, growth, and migration . In cancer cells, ceramides regulate pathways relevant to cancer therapy, such as invasion, metastasis, apoptosis, and lethal mitophagy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of C20 Ceramide. For instance, stress and diet can affect ceramide production . Moreover, ceramides can identify a very high-risk coronary heart disease category of patients in need for more intense medical attention .
特性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWIAOWSABHFI-NUKVNZTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-icosanoylsphingosine | |
CAS RN |
7344-02-7 | |
| Record name | Cer(d18:1/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
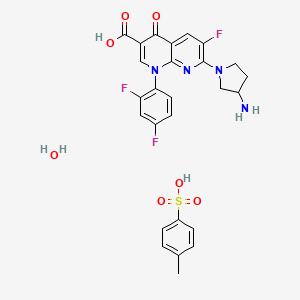
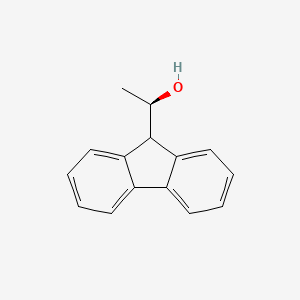
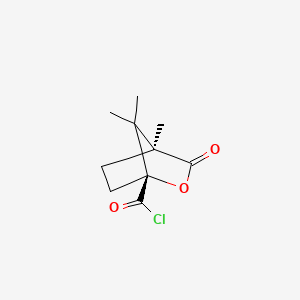
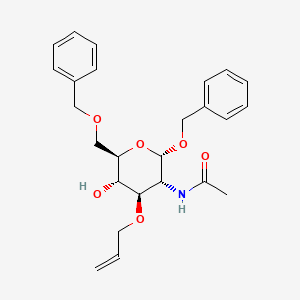
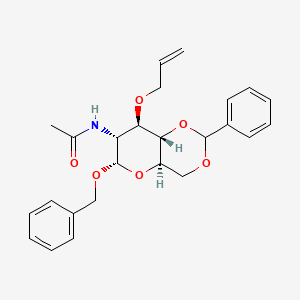

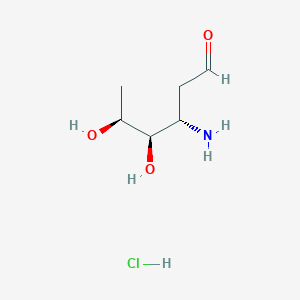
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
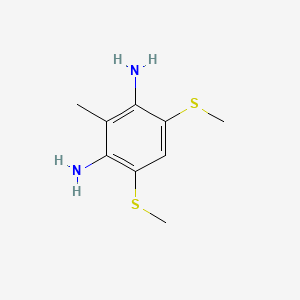


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)